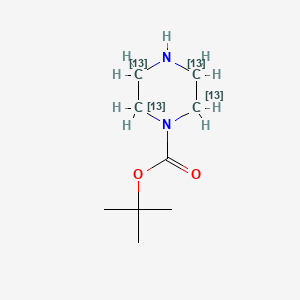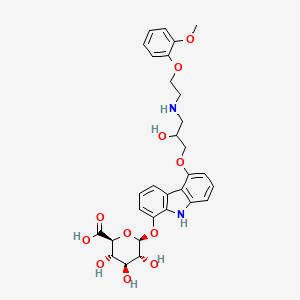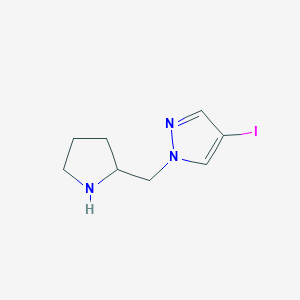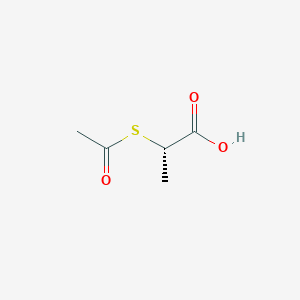
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound often used in organic synthesis. The presence of the deuterium atoms (indicated by the “d3” suffix) makes it particularly useful in studies involving isotopic labeling. This compound is characterized by its specific stereochemistry, which can influence its reactivity and interactions in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-Methyl-1-hexanol.
Tosylation: The hydroxyl group of the precursor is converted into a tosylate group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This step forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.
Deuterium Exchange: The final step involves the exchange of hydrogen atoms with deuterium atoms, typically using a deuterium source like deuterium gas (D2) or deuterated solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation reactions can convert the compound into different functional groups, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and alkoxide ions (RO-).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products vary depending on the specific oxidation conditions but can include ketones, aldehydes, or carboxylic acids.
Aplicaciones Científicas De Investigación
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the tosylate group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the compound is converted to an alcohol through the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3: The enantiomer of the compound, with different stereochemistry.
2-Methyl-1-(4-toluenesulfonyloxy)hexane: The non-deuterated version of the compound.
(S)-2-Methyl-1-hexanol: The precursor used in the synthesis of the compound.
Uniqueness
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its specific stereochemistry and the presence of deuterium atoms. These features make it particularly valuable in isotopic labeling studies and in reactions where stereochemistry plays a crucial role.
Propiedades
Fórmula molecular |
C14H22O3S |
|---|---|
Peso molecular |
273.41 g/mol |
Nombre IUPAC |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
Clave InChI |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CCCC)COS(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


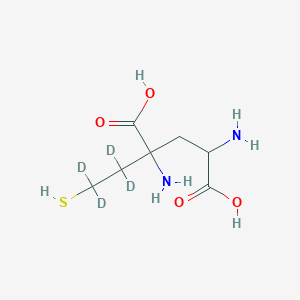
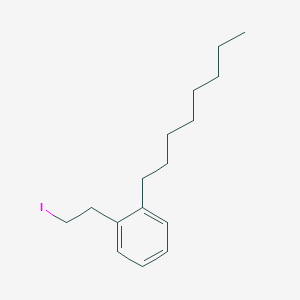

![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
